An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3-Tribromo-1,1,1-trifluoropropane
An In-depth Technical Guide to the Synthesis and Characterization of 2,2,3-Tribromo-1,1,1-trifluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3-Tribromo-1,1,1-trifluoropropane, a halogenated propane derivative of interest in advanced chemical synthesis. While direct literature on this specific isomer is sparse, this document consolidates foundational knowledge by proposing a logical synthetic pathway and detailing the essential characterization techniques required for its structural verification and purity assessment. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to make informed decisions in their experimental design. Key physicochemical properties, safety protocols based on available data for the compound, and potential applications are also discussed.
Introduction
2,2,3-Tribromo-1,1,1-trifluoropropane (CAS No. 421-90-9) is a highly functionalized organohalogen compound.[1][2] Its structure, featuring a trifluoromethyl group adjacent to a carbon bearing two bromine atoms and a neighboring brominated carbon, suggests its potential utility as a versatile building block in organic and medicinal chemistry. The trifluoromethyl group is a well-established pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The multiple bromine atoms provide reactive handles for a variety of subsequent chemical transformations, such as cross-coupling reactions, lithiation, and nucleophilic substitutions.
This guide serves as a senior-level resource, bridging the gap in available literature by presenting a scientifically grounded, hypothetical approach to the synthesis and a detailed workflow for the comprehensive characterization of this molecule.
Physicochemical Properties
A summary of the key physical and chemical properties of 2,2,3-Tribromo-1,1,1-trifluoropropane is presented below. These values are critical for planning experiments, particularly for purification steps like distillation and for understanding the compound's general behavior.
| Property | Value | Reference |
| IUPAC Name | 2,2,3-tribromo-1,1,1-trifluoropropane | [2] |
| CAS Number | 421-90-9 | [1] |
| Molecular Formula | C₃H₂Br₃F₃ | [1][2] |
| Molecular Weight | 334.75 g/mol | [2] |
| Boiling Point | 162 °C (at 760 Torr) | [3] |
| Density | ~2.497 g/cm³ (at 20 °C) | [3] |
| Appearance | (Predicted) Colorless to pale yellow liquid |
Synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane
Proposed Synthetic Pathway: Multi-Step Bromination of 3,3,3-Trifluoropropene
The proposed synthesis involves a two-step process:
-
Electrophilic Addition: The initial step is the addition of molecular bromine (Br₂) across the double bond of 3,3,3-trifluoropropene. This reaction is expected to yield 1,2-dibromo-3,3,3-trifluoropropane. The electron-withdrawing nature of the CF₃ group directs the electrophilic attack of bromine to the terminal carbon.
-
Free-Radical Substitution: The second step involves the selective free-radical bromination of the 1,2-dibromo-3,3,3-trifluoropropane intermediate at the C2 position. This requires a radical initiator (like AIBN or UV light) and a brominating agent such as N-bromosuccinimide (NBS) to favor allylic/benzylic-type substitution over further addition reactions. The C-H bond at the C2 position is activated by the adjacent CF₃ group and bromine atom, making it the most likely site for hydrogen abstraction.
Experimental Protocol: Proposed Synthesis
Disclaimer: This is a proposed protocol and must be performed with a thorough risk assessment and appropriate safety measures.
Step 1: Synthesis of 1,2-Dibromo-3,3,3-trifluoropropane
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent excess gas to a scrubbing solution, e.g., sodium thiosulfate).
-
In a well-ventilated fume hood, chill the flask in an ice-water bath (0-5 °C).
-
Add 3,3,3-trifluoropropene (1.0 eq) dissolved in a suitable inert solvent (e.g., dichloromethane) to the flask.
-
Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 1-2 hours. Maintain the temperature below 10 °C. The disappearance of the reddish-brown bromine color indicates reaction progress.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by a wash with saturated sodium bicarbonate and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure 1,2-dibromo-3,3,3-trifluoropropane.
Step 2: Synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane
-
To a clean, dry flask equipped with a reflux condenser and magnetic stirrer, add the purified 1,2-dibromo-3,3,3-trifluoropropane (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄) and irradiate with a UV lamp (e.g., a 254 nm lamp) to initiate the reaction.
-
Monitor the reaction progress using GC-MS. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the final product, 2,2,3-Tribromo-1,1,1-trifluoropropane, via fractional vacuum distillation.
Visualization of Synthesis Workflow
Caption: Proposed two-step synthesis of 2,2,3-Tribromo-1,1,1-trifluoropropane.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques is required for unambiguous structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the precise structure of the molecule.
-
¹H NMR: The structure CH₂ Br-CBr₂(CF₃) contains only one type of proton environment: the two protons of the -CH₂Br group. These protons are diastereotopic due to the adjacent stereocenter at C2. Therefore, they are expected to appear as two separate signals, each likely a doublet, due to geminal coupling. Further coupling to the fluorine atoms (⁴J-HF) might also be observed, further splitting the signals into complex multiplets. The chemical shift is predicted to be in the downfield region (δ ≈ 3.5-4.5 ppm) due to the deshielding effect of the adjacent bromine atom.
-
¹⁹F NMR: The three fluorine atoms of the -CF₃ group are chemically equivalent. They will appear as a single signal, likely a triplet, due to coupling with the two adjacent protons of the -CH₂Br group (⁴J-FH).
-
¹³C NMR: Three distinct carbon signals are expected. The -CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms. The -CBr₂- carbon will be significantly downfield, and the -CH₂Br carbon will be in the typical range for a brominated alkane.
Protocol for NMR Sample Preparation:
-
Accurately weigh 10-20 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is needed.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6]
-
C-H stretching: Vibrations for the sp³ C-H bonds in the -CH₂- group are expected in the 2950-3050 cm⁻¹ region.[7]
-
C-F stretching: The C-F bonds of the trifluoromethyl group will produce very strong and characteristic absorption bands, typically in the 1100-1350 cm⁻¹ range.
-
C-Br stretching: The C-Br bonds will show absorption in the fingerprint region, typically between 500-680 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of C-C stretching and various bending vibrations, which is unique to the molecule and serves as a "fingerprint" for identification.[7]
Protocol for IR Spectroscopy (Liquid Sample):
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a single drop of the purified liquid sample directly onto the ATR crystal.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The key feature will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. A molecule with three bromine atoms will exhibit a characteristic cluster of peaks (M⁺, M⁺+2, M⁺+4, M⁺+6) with a relative intensity ratio of approximately 1:3:3:1. This pattern is definitive for the presence of three bromine atoms.
-
Fragmentation: Common fragmentation pathways would include the loss of a bromine radical (•Br) and the cleavage of the C-C bond, leading to fragments like [CF₃]⁺ and [CH₂Br-CBr₂]⁺.
Protocol for GC-MS Analysis:
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) into the GC-MS instrument.
-
Use a temperature program that allows for the separation of the product from any impurities.
-
Analyze the resulting mass spectrum for the parent ion cluster and characteristic fragment ions.
Visualization of Characterization Workflow
Caption: Logical workflow for the structural characterization and purity analysis.
Safety, Handling, and Storage
Based on the Safety Data Sheet (SDS) for 2,2,3-Tribromo-1,1,1-trifluoropropane, the compound presents several hazards.[1]
-
Hazards:
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Skin and Body Protection: Wear a lab coat or suitable protective clothing.[1]
-
Respiratory Protection: Use only in a well-ventilated area or a certified fume hood. If ventilation is inadequate, respiratory protection is required.[1]
-
-
Handling and Storage:
-
First-Aid Measures:
-
Inhalation: Remove the person to fresh air. Seek medical attention if breathing difficulties occur.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[1]
-
Potential Applications
While specific applications for 2,2,3-tribromo-1,1,1-trifluoropropane are not documented, its structural features allow for informed speculation on its potential uses. The analogous compound, 3-bromo-1,1,1-trifluoropropane, has been utilized as a key intermediate in the synthesis of anti-cancer drugs and industrially important phenylalkoxysilanes.[4][5]
Therefore, 2,2,3-tribromo-1,1,1-trifluoropropane could serve as:
-
A Trifluoromethylated Building Block: The C₃F₃Br₃ core can be used to introduce the trifluoromethyl group and a propyl chain into larger, more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
-
A Precursor for Complex Molecules: The three bromine atoms offer multiple, distinct points for further chemical modification. Selective reactions at the different bromine positions could lead to the synthesis of highly complex and novel chemical entities.
-
Intermediate in Materials Science: Halogenated alkanes are sometimes used in the synthesis of specialty polymers, flame retardants, or other advanced materials.
Conclusion
2,2,3-Tribromo-1,1,1-trifluoropropane represents a molecule of significant synthetic potential due to its unique combination of a trifluoromethyl group and multiple bromine atoms. This guide has provided a robust framework for its synthesis and characterization, addressing a notable gap in the existing scientific literature. By outlining a plausible synthetic route from 3,3,3-trifluoropropene and detailing a comprehensive characterization workflow using NMR, IR, and MS, this document equips researchers with the necessary knowledge to confidently approach the synthesis and verification of this and other complex halogenated compounds. Adherence to the stringent safety protocols outlined is essential for the responsible handling of this chemical.
References
[1] SynQuest Laboratories, Inc. 2,2,3-Tribromo-1,1,1-trifluoropropane Safety Data Sheet. [URL: https://www.synquestlabs.com/product/1100-B-23] [2] PubChem. Compound Summary for CID 2782619, 2,2,3-Tribromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782619] [8] ECHEMI. 2,3-Dibromo-1,1,1-trifluoropropane SDS, 431-21-0 Safety Data Sheets. [URL: https://www.echemi.com/sds/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [9] ECHEMI. 431-21-0, 2,3-Dibromo-1,1,1-trifluoropropane Formula. [URL: https://www.echemi.com/products/2,3-Dibromo-1,1,1-trifluoropropane-cas-431-21-0.html] [10] PubChem. Compound Summary for CID 2782275, 2-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782275] [11] Fisher Scientific. Safety Data Sheet for 2-Bromo-3,3,3-trifluoro-1-propene. [URL: https://www.fishersci.com/msds?productName=B24614] [12] ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=460-32-2] [13] ChemicalBook. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_460-32-2_1HNMR.htm] [4] Google Patents. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. [URL: https://patents.google.com/patent/US5962754A/en] [14] PubChem. Compound Summary for CID 44717340, 2-Bromo-3-chloro-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44717340] [15] PubChem. Compound Summary for CID 2736806, 2,3-Dibromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2736806] [16] ChemicalBook. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_96-11-7_1HNMR.htm] [3] chemBlink. CAS # 421-90-9, 2,2,3-Tribromo-1,1,1-trifluoropropane. [URL: https://www.chemblink.com/products/421-90-9.htm] [17] SpectraBase. 2,2,3-Tribromo-1,1,1-trifluoropropane. [URL: https://spectrabase.com/spectrum/5kLzQ1A4aXy] [18] Parchem. 2,2,3-Tribromo-1,1,1-trifluoropropane. [URL: https://www.parchem.com/chemical-supplier-distributor/2,2,3-Tribromo-1,1,1-trifluoropropane-083015.aspx] [19] PubChem. Compound Summary for 1,1,1-Tribromo-3,3,3-trifluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_1_1-Tribromo-3_3_3-trifluoropropane] [20] PubChem. Compound Summary for CID 57483882, 1,1,1-Tribromo-2,2-difluoropropane. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/57483882] [21] Google Patents. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene. [URL: https://patents.google.com/patent/CN114773148A/en] [6] Professor Dave Explains. IR Spectroscopy. YouTube. [URL: https://www.youtube.com/watch?v=vS_b2Ekf5bA] [5] European Patent Office. EP 1119534 B1 - METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE. [URL: https://data.epo.org/publication-server/document?iDocId=2303027&iFormat=0] [7] Doc Brown's Chemistry. Infrared spectrum of 1-chloropropane. [URL: https://www.docbrown.info/page06/IRspec/1-chloropropaneIR.htm] [22] NIST. Chemistry WebBook, SRD 69 for 2-Propanone, 1,1,1-trifluoro-. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C421501&Type=IR-SPEC&Index=1] [23] BenchChem. Side reactions and byproduct formation in 3-Bromo-1,1,1-trichloropropane synthesis. [URL: https://www.benchchem.com/product/b1011/technical-data]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. 2,2,3-Tribromo-1,1,1-trifluoropropane | C3H2Br3F3 | CID 2782619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS # 421-90-9, 2,2,3-Tribromo-1,1,1-trifluoropropane - chemBlink [chemblink.com]
- 4. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
- 6. m.youtube.com [m.youtube.com]
- 7. C3H7Cl CH3CH2CH2Cl infrared spectrum of 1-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. 2-Bromo-1,1,1-trifluoropropane | C3H4BrF3 | CID 2782275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.at [fishersci.at]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 3-BROMO-1,1,1-TRIFLUOROPROPANE(460-32-2) 1H NMR [m.chemicalbook.com]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 15. 2,3-Dibromo-1,1,1-trifluoropropane | C3H3Br2F3 | CID 2736806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,2,3-Tribromopropane(96-11-7) 1H NMR spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
- 18. parchem.com [parchem.com]
- 19. 1,1,1-Tribromo-3,3,3-trifluoropropane | C3H2Br3F3 | CID 96053101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 1,1,1-Tribromo-2,2-difluoropropane | C3H3Br3F2 | CID 57483882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. CN114773148A - Method for synthesizing 2, 3-dichloro-1, 1, 1-trifluoropropane and 2-chloro-1, 1, 1-trifluoropropene - Google Patents [patents.google.com]
- 22. 2-Propanone, 1,1,1-trifluoro- [webbook.nist.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
